molecular formula C10H16ClN B3086915 (S)-1-(p-Tolyl)propan-1-amine hydrochloride CAS No. 1168139-46-5

(S)-1-(p-Tolyl)propan-1-amine hydrochloride

Cat. No.: B3086915
CAS No.: 1168139-46-5
M. Wt: 185.69 g/mol
InChI Key: XKTMBXZLOUIZLE-PPHPATTJSA-N
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Description

(S)-1-(p-Tolyl)propan-1-amine hydrochloride is a chiral amine compound that is commonly used in organic synthesis and pharmaceutical research. It is the hydrochloride salt form of (S)-1-(p-Tolyl)propan-1-amine, which is characterized by the presence of a tolyl group attached to a propan-1-amine backbone. The compound is known for its enantiomeric purity and is often utilized in the synthesis of various chiral molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(p-Tolyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-1-(p-Tolyl)propan-1-amine from commercially available starting materials.

    Chiral Resolution: The enantiomeric purity is achieved through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries.

    Hydrochloride Formation: The free base (S)-1-(p-Tolyl)propan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chiral resolution processes and the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the enantiomeric excess and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(p-Tolyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, amides, secondary amines, and substituted aromatic compounds.

Scientific Research Applications

(S)-1-(p-Tolyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various chiral molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(p-Tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(p-Tolyl)propan-1-amine hydrochloride
  • (S)-1-Phenylpropan-1-amine hydrochloride
  • (S)-1-(p-Methoxyphenyl)propan-1-amine hydrochloride

Uniqueness

(S)-1-(p-Tolyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the tolyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1S)-1-(4-methylphenyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-8(2)5-7-9;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTMBXZLOUIZLE-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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